molecular formula C26H22FN3O2 B4297541 10-acetyl-3-(4-fluorophenyl)-11-(3-pyridyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

10-acetyl-3-(4-fluorophenyl)-11-(3-pyridyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B4297541
M. Wt: 427.5 g/mol
InChI Key: NSTOXWAGNZTKNY-UHFFFAOYSA-N
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Description

10-acetyl-3-(4-fluorophenyl)-11-(3-pyridyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the class of benzodiazepines. Benzodiazepines are known for their significant pharmacological properties, including anxiolytic, sedative, and anticonvulsant effects. This particular compound is characterized by its unique structure, which includes a fluorophenyl group and a pyridinyl group, contributing to its distinct chemical and biological properties.

Preparation Methods

The synthesis of 10-acetyl-3-(4-fluorophenyl)-11-(3-pyridyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be achieved through a multi-component reaction involving o-phenylenediamine, dimedone, and an aldehyde. The reaction is typically catalyzed by various agents such as propylphosphonic anhydride (T3P), graphene oxide nanosheets, or sulfated polyborate . The reaction conditions often involve heating, sometimes with microwave irradiation, to facilitate the formation of the desired product .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The fluorophenyl group allows for various substitution reactions, particularly electrophilic aromatic substitution.

    Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

10-acetyl-3-(4-fluorophenyl)-11-(3-pyridyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has various applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its interactions with biological macromolecules, particularly proteins and nucleic acids.

    Medicine: Due to its benzodiazepine structure, it is investigated for potential therapeutic uses, including anxiolytic and anticonvulsant properties.

    Industry: The compound is used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 10-acetyl-3-(4-fluorophenyl)-11-(3-pyridyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with the central nervous system. It binds to the benzodiazepine binding site on the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA. This leads to increased chloride ion influx, hyperpolarization of neurons, and ultimately, a calming effect on the nervous system .

Comparison with Similar Compounds

Similar compounds include other benzodiazepines such as diazepam, lorazepam, and alprazolam. Compared to these, 10-acetyl-3-(4-fluorophenyl)-11-(3-pyridyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific substituents, which may confer different pharmacokinetic and pharmacodynamic properties. The presence of the fluorophenyl and pyridinyl groups distinguishes it from other benzodiazepines, potentially leading to unique therapeutic effects and applications .

Properties

IUPAC Name

5-acetyl-9-(4-fluorophenyl)-6-pyridin-3-yl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FN3O2/c1-16(31)30-23-7-3-2-6-21(23)29-22-13-19(17-8-10-20(27)11-9-17)14-24(32)25(22)26(30)18-5-4-12-28-15-18/h2-12,15,19,26,29H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSTOXWAGNZTKNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(C2=C(CC(CC2=O)C3=CC=C(C=C3)F)NC4=CC=CC=C41)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
10-acetyl-3-(4-fluorophenyl)-11-(3-pyridyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Reactant of Route 2
Reactant of Route 2
10-acetyl-3-(4-fluorophenyl)-11-(3-pyridyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Reactant of Route 3
10-acetyl-3-(4-fluorophenyl)-11-(3-pyridyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Reactant of Route 4
10-acetyl-3-(4-fluorophenyl)-11-(3-pyridyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Reactant of Route 5
10-acetyl-3-(4-fluorophenyl)-11-(3-pyridyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Reactant of Route 6
10-acetyl-3-(4-fluorophenyl)-11-(3-pyridyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

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